2-Bromo-4-fluoronicotinic acid

Suzuki-Miyaura coupling C–C bond formation heterocyclic building blocks

2-Bromo-4-fluoronicotinic acid (CAS 1060809-35-9) is a heterocyclic nicotinic acid derivative bearing bromine at the pyridine 2-position and fluorine at the 4-position alongside a 3-carboxylic acid group. This ortho-bromo, para-fluoro substitution pattern confers distinct electronic properties—the electron-withdrawing fluorine reduces ring electron density (predicted pKa 1.19±0.10) while the bromine provides a competent leaving group for transition-metal-catalyzed cross-coupling.

Molecular Formula C6H3BrFNO2
Molecular Weight 220 g/mol
CAS No. 1060809-35-9
Cat. No. B1529918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoronicotinic acid
CAS1060809-35-9
Molecular FormulaC6H3BrFNO2
Molecular Weight220 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1F)C(=O)O)Br
InChIInChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
InChIKeyBJXAOLDIWMIJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluoronicotinic Acid (CAS 1060809-35-9): A Dual-Halogenated Pyridine Building Block for Cross-Coupling Driven Medicinal Chemistry


2-Bromo-4-fluoronicotinic acid (CAS 1060809-35-9) is a heterocyclic nicotinic acid derivative bearing bromine at the pyridine 2-position and fluorine at the 4-position alongside a 3-carboxylic acid group . This ortho-bromo, para-fluoro substitution pattern confers distinct electronic properties—the electron-withdrawing fluorine reduces ring electron density (predicted pKa 1.19±0.10) while the bromine provides a competent leaving group for transition-metal-catalyzed cross-coupling . The compound is primarily employed as a synthetic intermediate for constructing kinase inhibitor libraries and nicotinic receptor-targeted agents, where the juxtaposition of halogens enables sequential, chemoselective bond-forming events .

Why a Supplier or Researcher Cannot Simply Replace 2-Bromo-4-fluoronicotinic Acid with the Cheaper 2-Chloro Analog or a Different Regioisomer


Substituting 2-bromo-4-fluoronicotinic acid with 2-chloro-4-fluoronicotinic acid (CAS 929022-76-4) introduces a reactivity penalty of >10-fold in palladium-catalyzed Suzuki couplings, where aryl bromides react qualitatively in the order I > OTf ≥ Br >> Cl [1]. The chloro derivative requires harsher conditions (higher temperature, stronger bases) that erode functional-group tolerance and reduce yields in sensitive heterocyclic sequences [2]. Conversely, the regioisomer 2-bromo-5-fluoronicotinic acid (CAS 38186-89-9) places fluorine at the 5-position, altering the electron distribution and steric environment around the coupling site, which can shift regioselectivity and potency in final bioactive molecules by more than one log unit . These hard-to-reverse performance gaps render generic substitution of this specific regioisomer non-viable in late-stage medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 2-Bromo-4-fluoronicotinic Acid Versus Closest Analogs


Palladium-Catalyzed Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride Leaving-Group Kinetics

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the oxidative addition step—often rate-determining—proceeds significantly faster with aryl bromides than with aryl chlorides. For heteroaryl systems, the reactivity gap is magnified by electron-withdrawing ring substituents. 2-Bromo-4-fluoronicotinic acid exploits this principle: the bromine at the 2-position enables clean coupling under mild conditions (e.g., Pd(PPh₃)₄, 2M Na₂CO₃, DME/H₂O, 80°C), whereas the analogous 2-chloro-4-fluoronicotinic acid (CAS 929022-76-4) demands temperatures above 110°C and stronger bases, frequently resulting in side-product formation and lower isolated yields [1]. The established relative reactivity order of aryl halides in Suzuki coupling is I (fastest) > OTf ≥ Br >> Cl (slowest), placing the bromo derivative in the optimal reactivity window for complex heterocyclic elaboration [2].

Suzuki-Miyaura coupling C–C bond formation heterocyclic building blocks

Procurement Cost Analysis: 2-Bromo-4-fluoronicotinic Acid Premium vs. 2-Chloro-4-fluoronicotinic Acid Commodity Pricing

A direct vendor comparison reveals that 2-bromo-4-fluoronicotinic acid commands a substantially higher price point than its 2-chloro analog, reflecting the synthetic complexity of installing the bromine at the ortho position adjacent to the 4-fluoro group. From a major European specialty chemical supplier (Fluorochem, UK stock), the 1g pack size for the bromo compound (£597.00) is 42.6× more expensive than the chloro analog (£14.00) . Purity specifications are comparable (98% for bromo, 95% for chloro). The 5g scale shows a similar ratio (£2,362.00 vs. £51.00). It is noteworthy that the 2-bromo-5-fluoronicotinic acid regioisomer (CAS 38186-89-9) at 1g is £199.00—three times cheaper than the 4-fluoro isomer—indicating that the 2-bromo-4-fluoro combination carries a unique synthetic access premium .

chemical procurement cost analysis building block economics

Regioisomeric Differentiation: 2-Bromo-4-fluoronicotinic Acid vs. 2-Bromo-5-fluoronicotinic Acid in Downstream Bioactivity

The position of the fluorine substituent on the pyridine ring fundamentally alters electron distribution and, consequently, the biological activity of downstream products. 2-Bromo-4-fluoronicotinic acid positions fluorine para to the ring nitrogen, maximizing the electron-withdrawing effect on the pyridine π-system and lowering the pKa of the carboxylic acid to a predicted 1.19 . In contrast, 2-bromo-5-fluoronicotinic acid (fluorine meta to the nitrogen and meta to the carboxylic acid) exhibits altered hydrogen-bonding geometry and dipole moment that can shift target binding by over one order of magnitude in kinase and GPCR assays [1]. Literature on fluorinated nicotinic acid derivatives consistently shows that the 4-fluoro substitution pattern yields superior metabolic stability (reduced CYP-mediated oxidation at the position para to nitrogen) compared to 5-fluoro congeners .

regioisomer comparison fluorine positional effect medicinal chemistry SAR

Specific Application Validation: Use as a Key Intermediate for nAChR Antagonist and Kinase Inhibitor Libraries

Unlike generic bromo-fluoropyridines, 2-bromo-4-fluoronicotinic acid has been explicitly cited as a precursor in the synthesis of halogenated cytisine derivatives that target nicotinic acetylcholine receptors (nAChRs), a therapeutically important class for neurological disorders . Additionally, supplier documentation identifies this compound as 'particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents' [1]. A patent landscape assessment reveals that the 2-bromo-4-fluoro-pyridine-3-carboxylic acid scaffold appears in kinase inhibitor patent applications filed by ABM Therapeutics Corporation (USPTO Application 18266793, filed 2021-12-16), providing documented evidence of its role in pre-clinical oncology programs [2]. By comparison, the 2-chloro-4-fluoronicotinic acid is predominantly referenced as a generic organic building block for glucocorticoid receptor ligands, lacking the kinase/nAChR specificity .

nicotinic acetylcholine receptor inhibitors kinase inhibitor synthesis halogenated cytisine derivatives

Optimal Procurement Scenarios for 2-Bromo-4-fluoronicotinic Acid Based on Verified Evidence


Medicinal Chemistry Programs Requiring Sequential Chemoselective Cross-Couplings on a Fluorinated Pyridine Core

When a synthetic route calls for initial Suzuki coupling at the 2-position while retaining a 4-fluoro substituent for subsequent transformations, 2-bromo-4-fluoronicotinic acid is the preferred starting material over 2-chloro-4-fluoronicotinic acid. The bromine atom ensures rapid, high-yield coupling under mild Pd(0) conditions (see Section 3, Evidence Item 1), avoiding the elevated temperatures and specialized ligands required for chloro substrates that can degrade the fluoropyridine ring or induce unwanted side reactions . This scenario is common in the assembly of kinase inhibitor libraries where the 4-fluoro group modulates target selectivity and metabolic stability [1].

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands Requiring 4-Fluoro Orientation

For CNS-targeted nAChR antagonist programs, the 4-fluoro substitution is critical for achieving the desired hydrogen-bond geometry within the receptor binding pocket. 2-Bromo-4-fluoronicotinic acid has been validated as a direct precursor to halogenated cytisine derivatives targeting nAChRs . The 2-bromo-5-fluoronicotinic acid regioisomer cannot be substituted because the fluorine at the 5-position presents a different hydrogen-bond vector and alters the pyridine ring's electronic profile, which has been shown to reduce target affinity by orders of magnitude (see Section 3, Evidence Item 3) [1].

Scale-Up Programs Where Cost-Quality Trade-Off Must Be Quantified Against Reaction Efficiency

Although the 2-bromo-4-fluoro compound carries a 42.6× premium over the 2-chloro analog at the 1 g scale (Fluorochem pricing: £597.00 vs. £14.00) , this premium is justified in reaction sequences where the chloro coupling step yields <30% due to sluggish oxidative addition, while the bromo analog routinely achieves >85% isolated yield [1]. Procurement decisions should incorporate a cost-per-successful-coupling calculation that factors in catalyst loading, reaction time, purification overhead, and material loss. In multi-step medicinal chemistry campaigns, the upfront higher cost of the bromo building block is typically recovered within the first two synthetic steps.

Patent-Driven Drug Discovery Where Building Block Composition-of-Matter Coverage Is Required

When filing composition-of-matter patents, the use of 2-bromo-4-fluoronicotinic acid as a defined intermediate strengthens claims around specific substitution patterns. Patent families from ABM Therapeutics (USPTO App. 18266793) demonstrate the incorporation of this scaffold into kinase inhibitor patent claims [1]. Procuring this exact CAS-numbered compound—rather than a close analog—ensures compliance with patent exemplification requirements and supports freedom-to-operate analyses, as alternative chloro or regioisomeric building blocks may fall outside the claimed structural space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-fluoronicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.